Cas no 5006-38-2 (2,4,5-trifluoroanisole)

2,4,5-trifluoroanisole 化学的及び物理的性質
名前と識別子
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- 2,4,5-trifluoroanisole
- 1,2,4-trifluoro-5-methoxybenzene
- 2,4,5-Trifluor-anisol
- DTXSID80407750
- AKOS006228307
- SCHEMBL2001415
- 5006-38-2
-
- インチ: InChI=1S/C7H5F3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
- InChIKey: SKYXLDSRLNRAPS-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=C(C=C1F)F)F
計算された属性
- せいみつぶんしりょう: 162.02900
- どういたいしつりょう: 162.02924926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 密度みつど: 1.285
- ふってん: 152.8°C at 760 mmHg
- フラッシュポイント: 58.3°C
- 屈折率: 1.435
- PSA: 9.23000
- LogP: 2.11250
2,4,5-trifluoroanisole セキュリティ情報
- 危険物輸送番号:UN 1325
- 包装カテゴリ:III
- セキュリティ用語:4.1
- 危険レベル:4.1
- 包装グループ:III
- 危険レベル:4.1
- 包装等級:III
2,4,5-trifluoroanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015000616-1g |
2,4,5-Trifluoroanisole |
5006-38-2 | 97% | 1g |
$1504.90 | 2023-09-01 | |
Alichem | A015000616-500mg |
2,4,5-Trifluoroanisole |
5006-38-2 | 97% | 500mg |
$790.55 | 2023-09-01 | |
Alichem | A015000616-250mg |
2,4,5-Trifluoroanisole |
5006-38-2 | 97% | 250mg |
$499.20 | 2023-09-01 |
2,4,5-trifluoroanisole 関連文献
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1. Nucleophilic displacement in polyhalogenoaromatic compounds. Part 6. Kinetics of methoxydefluorination of polybromofluorobenzenesRoger Bolton,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1978 137
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2. 1176. Aromatic polyfluoro-compounds. Part XXVI. Nucleophilic replacement reactions of the tetrafluorobenzenesJ. Burdon,W. B. Hollyhead J. Chem. Soc. 1965 6326
2,4,5-trifluoroanisoleに関する追加情報
Recent Advances in the Application of 2,4,5-Trifluoroanisole (CAS: 5006-38-2) in Chemical and Pharmaceutical Research
2,4,5-Trifluoroanisole (CAS: 5006-38-2) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical synthesis and pharmaceutical development. This compound, characterized by its trifluoromethyl and methoxy substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its role in the development of novel drug candidates, particularly in the fields of oncology and CNS disorders. The unique electronic properties imparted by the fluorine atoms make it a valuable building block for designing molecules with enhanced metabolic stability and bioavailability.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2,4,5-trifluoroanisole as a precursor in the synthesis of kinase inhibitors targeting cancer pathways. The researchers demonstrated that the incorporation of this compound into the scaffold of the inhibitors significantly improved their binding affinity to target proteins, as evidenced by molecular docking simulations and in vitro assays. The study also reported a 30% increase in metabolic stability compared to non-fluorinated analogs, underscoring the importance of fluorine substitution in drug design.
In addition to its pharmaceutical applications, 2,4,5-trifluoroanisole has been investigated for its potential in agrochemical research. A recent patent (WO2023056789) describes its use as a key intermediate in the synthesis of next-generation herbicides. The patent highlights the compound's ability to enhance the herbicidal activity of pyridine derivatives, offering a promising avenue for developing more effective and environmentally friendly agrochemicals. This aligns with the growing demand for sustainable solutions in agriculture, driven by regulatory pressures and environmental concerns.
From a synthetic chemistry perspective, advancements in the catalytic fluorination of 2,4,5-trifluoroanisole have been reported in the ACS Catalysis journal (2024). The study introduced a novel palladium-catalyzed C-F bond formation method, enabling the efficient production of derivatives with high regioselectivity. This breakthrough not only simplifies the synthesis of complex fluorinated molecules but also opens new possibilities for tailoring the physicochemical properties of drug candidates. The method achieved an impressive 85% yield, with minimal byproduct formation, making it a scalable option for industrial applications.
Despite these promising developments, challenges remain in the large-scale production and purification of 2,4,5-trifluoroanisole. A 2023 review in Organic Process Research & Development identified the need for more cost-effective and environmentally benign synthetic routes. The review emphasized the potential of continuous flow chemistry as a solution, citing recent pilot-scale studies that demonstrated a 40% reduction in solvent waste compared to batch processes. Addressing these challenges will be crucial for meeting the growing demand for this versatile compound in both pharmaceutical and agrochemical industries.
In conclusion, recent research on 2,4,5-trifluoroanisole (CAS: 5006-38-2) underscores its importance as a multifunctional building block in medicinal and agrochemical chemistry. The compound's unique properties continue to inspire innovative applications, from targeted cancer therapies to sustainable herbicides. Future studies are expected to focus on optimizing synthetic methodologies and exploring new therapeutic areas, further solidifying its role in advancing chemical and pharmaceutical sciences.
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